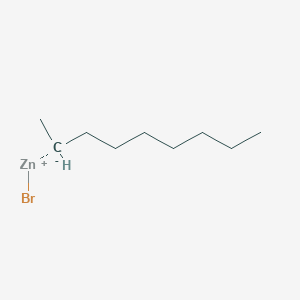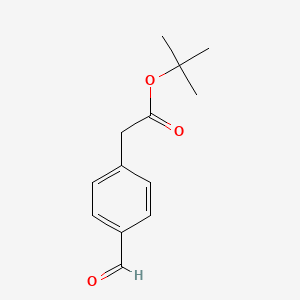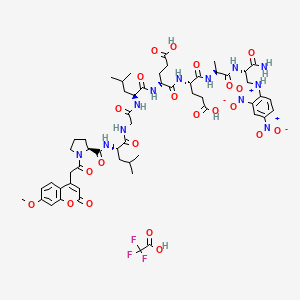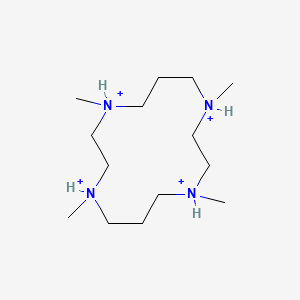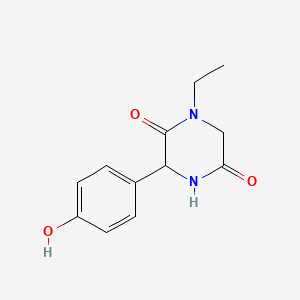
2-Chloro-5-(1-chloroethyl)-3-methoxy-4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(1-chloroethyl)-3-methoxy-4-methylpyridine is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine, methoxy, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1-chloroethyl)-3-methoxy-4-methylpyridine typically involves multi-step organic reactions. One common method includes the chlorination of 3-methoxy-4-methylpyridine followed by the introduction of the 1-chloroethyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-Chloro-5-(1-chloroethyl)-3-methoxy-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to modify the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation can produce pyridine carboxylic acids.
科学的研究の応用
2-Chloro-5-(1-chloroethyl)-3-methoxy-4-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-5-(1-chloroethyl)-3-methoxy-4-methylpyridine involves its interaction with specific molecular targets. The chlorine atoms and the pyridine ring can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The methoxy and methyl groups can also influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-Chloro-5-(1-chloroethyl)-1,3-thiazole
- 2-Chloro-5-(1-chloroethyl)thiazole
- 2-Chloro-5-(1-chloroethyl)-1,3-thiazole
Uniqueness
2-Chloro-5-(1-chloroethyl)-3-methoxy-4-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
特性
分子式 |
C9H11Cl2NO |
|---|---|
分子量 |
220.09 g/mol |
IUPAC名 |
2-chloro-5-(1-chloroethyl)-3-methoxy-4-methylpyridine |
InChI |
InChI=1S/C9H11Cl2NO/c1-5-7(6(2)10)4-12-9(11)8(5)13-3/h4,6H,1-3H3 |
InChIキー |
GCLLVOKUWLKEAA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1C(C)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


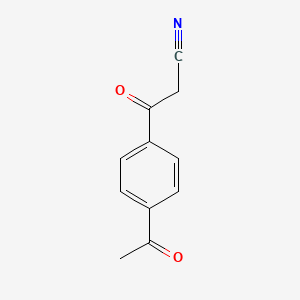
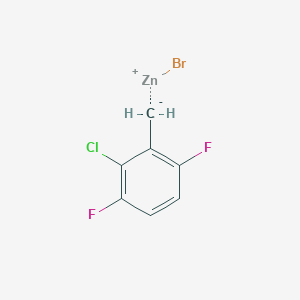

![3-(2-(4-chlorophenyl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14884511.png)
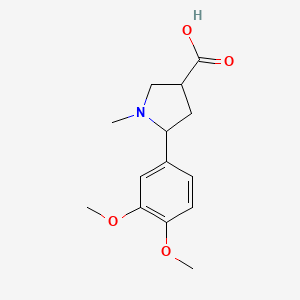
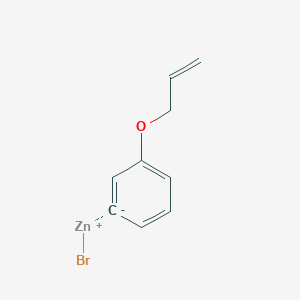

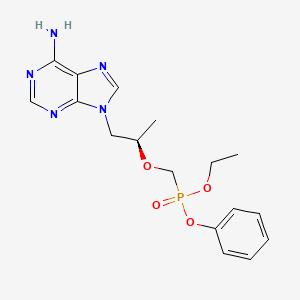
![8-Bromo-6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14884548.png)
